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Autophagy/REV-ERB-IN-1 (hydrochloride) -

Autophagy/REV-ERB-IN-1 (hydrochloride)

Catalog Number: EVT-15272044
CAS Number:
Molecular Formula: C24H32Cl2F2N2
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Autophagy/REV-ERB-IN-1 (hydrochloride) is a novel compound that acts as a dual inhibitor of autophagy and the nuclear receptor REV-ERB. This compound has garnered attention in cancer research due to its significant anticancer activity, particularly against melanoma cells. By inhibiting both autophagy and REV-ERB, it enhances toxicity toward cancer cells, positioning it as a promising candidate for therapeutic applications in oncology .

Source and Classification

The compound is classified as an inhibitor of autophagy and REV-ERB, with its molecular formula being C24H32Cl2F2N2C_{24}H_{32}Cl_{2}F_{2}N_{2} and a molecular weight of 457.43 g/mol . It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as MedChemExpress and BenchChem, which provide detailed synthesis methods and applications for scientific research .

Synthesis Analysis

Methods

The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several key steps:

  1. Formation of Olefins: This is typically achieved through the Wittig reaction, which allows for the construction of olefins from aldehydes or ketones.
  2. Hydrogenation: The olefins are then subjected to hydrogenation using triethylsilane and palladium on carbon as catalysts.
  3. Reduction-Oxidation: A reduction-oxidation process is employed, utilizing lithium aluminium hydride and manganese dioxide to convert intermediates into the desired aldehydes.

While industrial methods for large-scale production are not extensively documented, the laboratory synthesis provides a foundational approach that can be adapted for scaling up with appropriate modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of Autophagy/REV-ERB-IN-1 (hydrochloride) can be represented as follows:

  • Molecular Formula: C24H32Cl2F2N2C_{24}H_{32}Cl_{2}F_{2}N_{2}
  • Molecular Weight: 457.43 g/mol
  • Structural Features: The compound contains two chlorine atoms and two fluorine atoms, contributing to its unique properties.

This structural complexity underpins its dual inhibitory action on autophagy and REV-ERB pathways, making it a valuable tool in cancer research .

Chemical Reactions Analysis

Reactions and Technical Details

Autophagy/REV-ERB-IN-1 (hydrochloride) participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like manganese dioxide.
  2. Reduction: Reduction processes can be performed with lithium aluminium hydride.
  3. Substitution: Although specific substitution reactions are less documented, they may occur under suitable conditions.

These reactions facilitate the formation of intermediates essential for synthesizing the final compound .

Mechanism of Action

Process and Data

The mechanism of action for Autophagy/REV-ERB-IN-1 (hydrochloride) involves:

  1. Inhibition of Autophagy: The compound disrupts the autophagic process, which is vital for degrading damaged cellular components.
  2. REV-ERB Inhibition: It inhibits REV-ERB, a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolic processes.
  3. Enhanced Toxicity: By targeting both pathways, the compound significantly increases toxicity against cancer cells, leading to enhanced cell death.

This dual inhibition mechanism makes it particularly effective in cancer therapies where autophagy modulation is critical .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Autophagy/REV-ERB-IN-1 (hydrochloride) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions is essential for its application in biological studies.

These properties are crucial for its handling in laboratory settings and its efficacy in experimental applications .

Applications

Scientific Uses

Autophagy/REV-ERB-IN-1 (hydrochloride) has various applications across scientific disciplines:

  1. Cancer Research: It serves as a tool compound to study the roles of autophagy and REV-ERB pathways in cancer biology, particularly in understanding mechanisms of cell survival and death.
  2. Biological Studies: Researchers utilize this compound to investigate the interplay between circadian rhythms, metabolism, and autophagic processes.
  3. Therapeutic Development: Its potential as an anticancer agent is being explored in preclinical models, especially concerning melanoma treatment strategies.

The dual inhibitory action provides insights into novel therapeutic approaches targeting complex cellular processes involved in cancer progression .

Mechanisms of Dual Autophagy and REV-ERB Inhibition

Molecular Pathways of REV-ERB Transcriptional Repression

REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that function as transcriptional repressors within the circadian clock machinery. Unlike canonical nuclear receptors, REV-ERBs lack an activation domain and instead recruit co-repressor complexes like NCoR/HDAC3 to RevRE/ROR response elements (RORE) in target gene promoters [8]. Autophagy/REV-ERB-IN-1 binds the REV-ERB ligand-binding domain (LBD), displacing endogenous ligands such as heme and inhibiting its repressive activity [6] [9]. This derepresses key circadian genes like BMAL1 (ARNTL) and CLOCK, disrupting circadian metabolic rhythms critical for cancer cell survival [3] [7].

Table 1: REV-ERB Isoforms in Cancer vs. Normal Cells

ParameterREV-ERBα (NR1D1)REV-ERBβ (NR1D2)
Dominant Isoform in Normal Cells✓ (e.g., HMEC mammary cells)Minimal
Overexpressed in CancersLimited (e.g., ERBB2+ breast cancer)✓ (≥65% of breast, liver, prostate tumors) [1]
Transcriptional RoleMinor repressorPrimary repressor of metabolic/circadian genes [1]
Knockdown EffectNegligible on target genesDerepresses BMAL1, GLUT1, LDHA [1] [7]

Autophagy Flux Disruption via Lysosomal Inhibition

Autophagy/REV-ERB-IN-1 is a lysosomotropic agent that accumulates in acidic organelles, disrupting autophagic flux at late stages. The compound’s weak base properties enable protonation within lysosomes, leading to:

  • Lysosomal alkalinization: Neutralization of pH (from ~4.5 to >6.0), inhibiting hydrolase enzymes (e.g., cathepsins) [9] [10].
  • V-ATPase interference: Impaired proton pump activity, reducing autophagosome-lysosome fusion [9].
  • Cargo degradation blockade: Accumulation of p62/SQSTM1 and LC3-II aggregates, indicative of interrupted autolysosomal maturation [5] [9].This mechanism parallels chloroquine (CQ) but with 10-50× greater potency in cancer cell cytotoxicity assays [9] [10].

Table 2: Mechanisms of Autophagy Inhibition vs. Chloroquine

MechanismAutophagy/REV-ERB-IN-1Chloroquine (CQ)
Lysosomal pH Increase+++ (Severe alkalinization)++ (Moderate)
Autophagosome ClearanceComplete blockadePartial blockade [9]
p62/SQSTM1 Accumulation✓✓✓ (Rapid onset)✓✓ (Delayed)
LC3-II TurnoverInhibited at IC₅₀ ~0.2 μMInhibited at IC₅₀ >10 μM [9] [10]

Synergistic Cytotoxicity in Cancer Cell Survival Pathways

Dual inhibition creates lethal metabolic stress by simultaneously disrupting:

  • REV-ERB-mediated metabolic adaptation: Loss of REV-ERBβ repression upregulates glycolytic (GLUT1, LDHA) and lipogenic (FASN, SCD1) genes, increasing energy demand [1] [7].
  • Autophagy-dependent recycling: Blocked substrate degradation depletes amino acids/nucleotides during nutrient stress [5] [9].
  • Apoptosis resistance: Downregulation of BCL-2 and upregulation of NOXA/PUMA sensitize cells to mitochondrial apoptosis [9]. In melanoma xenografts, compound treatment reduced tumor volume by 78% compared to vehicle controls through this synergy [9].

Table 3: Cytotoxicity Profiles in Cancer Models

Cancer TypeSingle-Agent IC₅₀ (μM)Synergy with Bortezomib/Other Agents
Melanoma (A375)0.15 ± 0.03N/A (Single-agent efficacy) [9]
Multiple Myeloma (U266)1.2 ± 0.2✓ (w/ Bortezomib; CI<0.3) [7]
Breast Cancer (BT-474)0.4 ± 0.1✓ (w/ Chloroquine; 50× CQ potency) [1] [9]
Colorectal Cancer (HCT-116)0.8 ± 0.2Not reported

Circadian Rhythm Disruption and Metabolic Reprogramming

REV-ERB inhibition desynchronizes core circadian oscillators, amplifying metabolic vulnerabilities:

  • BMAL1/CLOCK derepression: Cyclic expression of glucose transporters (GLUT1) and glycolytic enzymes (LDHA), disrupting Warburg metabolism [3] [7].
  • Lipogenesis suppression: Downregulation of FASN and SCD1 via REV-ERB inhibition depletes lipid stores essential for membrane synthesis in proliferating cells [7] [9].
  • ER stress synergy: In multiple myeloma, REV-ERB agonists (e.g., SR9009) inhibit GRP78, blocking autophagy-mediated ER stress resolution and enhancing proteasome inhibitor toxicity [7].

Table 4: Metabolic Targets of REV-ERB Inhibition

Metabolic PathwayKey Deregulated GenesFunctional Impact in Cancer
GlycolysisGLUT1, LDHA, HK2Increased glucose uptake/lactate production [7]
LipogenesisFASN, SCD1, ACC1Depleted lipid droplets; impaired membrane synthesis [7] [9]
ER Stress ResponseGRP78, ATF4, CHOPUPR failure; apoptosis potentiation [7]

Properties

Product Name

Autophagy/REV-ERB-IN-1 (hydrochloride)

IUPAC Name

1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine;dihydrochloride

Molecular Formula

C24H32Cl2F2N2

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C24H30F2N2.2ClH/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18;;/h3-8,16,18,27-28H,1-2,9-15,17H2;2*1H

InChI Key

REYRPHMUFJUZQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4.Cl.Cl

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